molecular formula C10H11N3O3 B2936436 ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2085689-78-5

ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B2936436
CAS No.: 2085689-78-5
M. Wt: 221.216
InChI Key: VFDYQEXYFFVOPT-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate (CAS# 2085689-78-5) is a high-purity chemical building block with a molecular formula of C10H11N3O3 and a molecular weight of 221.21 g/mol . This compound features an imidazo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and utility in drug discovery . The structure incorporates an ester functional group (ethyl carboxylate) which offers a versatile handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or amide coupling reactions, making it a valuable intermediate for the construction of more complex molecules . Researchers utilize this and related heterocyclic scaffolds in the exploration of novel therapeutic agents, including investigations into targets like the adenosine A2A receptor . The compound is supplied for research and development purposes only. All sales are strictly limited to laboratory research applications. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 6-methyl-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-13-4-6(2)11-9(14)8(13)12-7/h4-5H,3H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDYQEXYFFVOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(NC(=O)C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as an amino acid derivative, with a carbonyl compound to form the imidazole ring.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and similarities between ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate and related compounds:

Compound Name Substituents/Modifications Key Features Applications/Notes
This compound 6-methyl, 8-oxo, ethyl ester Unsaturated core, ester group for derivatization Intermediate for antimicrobial/antinociceptive agents
2-(6-Methyl-2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)ethyl acetate (25b) 6-methyl, 8-oxo, nitro group, acetate ester Increased electrophilicity due to nitro group Potential nitroimidazole-based prodrug candidate
8-Oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid 8-oxo, carboxylic acid Higher polarity, hydrogen-bonding capacity Direct bioactive form; antimicrobial activity
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 4-fluorophenyl, tetrahydro core, ethyl ester Saturated ring for conformational flexibility High-purity API intermediate (antiviral/anticancer applications)
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride Tetrahydro core, ethyl ester, hydrochloride salt Enhanced solubility due to salt formation Intermediate for CNS-targeting drugs

Pharmacological Potential

  • Prodrug Strategy : The ethyl ester in the target compound improves membrane permeability, which is hydrolyzed in vivo to the active carboxylic acid form .
  • Structural Flexibility : Substituents like the 6-methyl group or fluorophenyl () fine-tune pharmacokinetic properties, such as metabolic stability and receptor affinity .

Key Research Findings

Hydrolysis and Bioactivation : this compound is hydrolyzed to 8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid under physiological conditions, enhancing its antimicrobial efficacy .

Tetrahydro Derivatives : Saturated derivatives (e.g., ) exhibit improved solubility and reduced ring strain, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes recent findings regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused imidazole and pyrazine ring system. The synthesis of this compound typically involves the reaction of appropriate pyrazine derivatives with ethyl acetoacetate under acidic conditions. The resulting compound is then subjected to various purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyrazines. For instance, a series of imidazo[1,2-a]pyridine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for certain derivatives . Although specific data on this compound is limited, its structural similarity suggests potential efficacy against various microbial strains.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways. A study on pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives showed that these compounds reduced NF-κB activation and subsequent inflammatory responses in models of acute lung injury in sepsis rats . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Analgesic and Anticonvulsant Activities

In vivo studies on related imidazo[1,2-a]pyrazine derivatives have indicated potential analgesic effects. For example, certain derivatives demonstrated significant reductions in pain responses in acetic acid-induced writhing tests . Furthermore, anticonvulsant activities were evaluated using the pentylenetetrazol (PTZ)-induced seizure model; some derivatives showed promising results in prolonging seizure latency and reducing convulsion frequency.

Toxicological Profile

Exploratory toxicology studies have indicated that various imidazo[1,2-a]pyrazines exhibit low toxicity profiles. In acute toxicity tests involving liver and kidney functionality assays after oral administration, no significant hepatic or renal damage was observed for several compounds within this class . This favorable safety profile is crucial for advancing these compounds into clinical trials.

Case Studies and Research Findings

StudyFindings
Zang & Wang (2023)Demonstrated protective effects against acute lung injury via NF-κB inhibition in sepsis models using pyrazole-conjugated imidazo[1,2-a]pyrazines.
PMC3733398 (2013)Highlighted potent antimicrobial activity against Mycobacterium tuberculosis with MIC values ≤0.006 μM for similar compounds.
DergiPark StudyInvestigated analgesic and anticonvulsant activities; certain derivatives showed significant effects in pain models.
PMC9618103 (2022)Reported low toxicity in preclinical studies for various imidazo[1,2-a]pyrazines.

Q & A

Q. What are optimized synthetic protocols for ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate, and how do reaction conditions influence yield?

Microwave-assisted synthesis using ethyl 3-bromo-2-oxopropanoate and pyrazin-2-amine in ethanol at 150°C for 30 min under 200 W irradiation achieves a 90% yield. Key parameters include intermittent microwave exposure (10 s intervals) and purification via silica gel chromatography (50% ethyl acetate/n-hexane). Characterization involves IR (e.g., 1748 cm⁻¹ for ester C=O), ¹H NMR (δ 1.28 ppm for CH₃), and LC-MS (m/z 192.06 [M+H]⁺) .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

Structural validation combines X-ray crystallography (using SHELX for refinement ) with spectroscopic methods. For example, hydrolysis of the ethyl ester to the carboxylic acid derivative (85% yield) is confirmed by ¹H NMR (δ 13.14 ppm for -COOH) and IR (1710 cm⁻¹ for acid C=O). Consistency between calculated and observed elemental analysis (e.g., C 51.54% vs. 51.67%) further validates purity .

Q. What are standard methodologies for initial biological activity screening of derivatives?

Derivatives are typically screened for antimicrobial or cytoprotective activity using in vitro assays. For example, chalcone-conjugated analogs are evaluated via minimum inhibitory concentration (MIC) tests against bacterial strains, with activity correlated to substituent electronic effects. Reaction intermediates (e.g., carbohydrazides) are synthesized via refluxing with hydrazine hydrate and characterized by TLC monitoring .

Advanced Research Questions

Q. How can iodine-mediated cyclization/oxidation strategies diversify the imidazo[1,2-a]pyrazine core?

Substrates with terminal alkynes undergo iodine-mediated intramolecular cyclization at ambient conditions to yield carbaldehydes or aminomethyl derivatives. Internal alkynes enable Suzuki coupling post-cyclization for polysubstituted analogs. This method avoids transition metals, simplifies purification, and allows functionalization at C-3/C-8 positions, critical for probing structure-activity relationships .

Q. What mechanistic insights explain pH-dependent bimodal chemiluminescence in related imidazo[1,2-a]pyrazinones?

Superoxide anion-induced chemiluminescence in analogs like 2-methyl-6-phenyl-8-(4-substituted phenyl)imidazo[1,2-a]pyrazin-3(7H)-ones shows two emissive species: neutral (singlet-excited) and anionic states. The intensity ratio (Iₐₙᵢₒₙ/Iₙₑᵤₜᵣₐₗ) linearly correlates with pH (R² > 0.95), enabling dual use as pH and O₂˙⁻ probes. Solvent polarity and substituent effects (e.g., electron-withdrawing groups) modulate emission profiles .

Q. How do structure-activity-toxicity (SAT) studies guide pharmacological optimization of imidazo[1,2-a]pyrazine derivatives?

SAT models balance antisecretory/cytoprotective activity with toxicity. For example, 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine derivatives eliminate hepatotoxicity seen in earlier analogs by replacing cyanomethyl with amino groups. In vivo screens (e.g., rodent ulcer models) assess ED₅₀ and LD₅₀, while in vitro CYP450 assays predict metabolic stability .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for complex derivatives?

Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond length deviations) are resolved via:

  • Dynamic NMR: Detects rotamers or tautomers causing signal splitting.
  • Hirshfeld surface analysis: Validates hydrogen bonding patterns against crystallographic data.
  • DFT calculations: Compare theoretical/experimental ¹³C NMR shifts to identify conformational biases .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

MethodConditionsYieldKey Characterization TechniquesRef.
Microwave-assisted150°C, 200 W, 30 min90%IR, ¹H NMR, LC-MS, Elemental Analysis
Iodine-mediated cyclizationRT, I₂, DCM, 12 h75–85%¹³C NMR, HRMS, X-ray
Hydrolysis (ester → acid)NaOH, THF/EtOH, 16 h, RT85%¹H NMR (DMSO-d₆), IR

Table 2. Biological Activity of Selected Derivatives

DerivativeAssay ModelActivity (IC₅₀/EC₅₀)Toxicity (LD₅₀)Ref.
Chalcone-conjugatedS. aureus MIC4.2 µg/mL>500 mg/kg
3-Amino-8-methoxyRat gastric ulcer12 mg/kg320 mg/kg

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